What is Tulathromycin A-d7 and its chemical structure
What is Tulathromycin A-d7 and its chemical structure
An In-depth Technical Guide to Tulathromycin A-d7 for Advanced Research Applications
Authored by Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Tulathromycin A-d7, the deuterated stable isotope-labeled (SIL) analog of the macrolide antibiotic Tulathromycin A. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its application, particularly as an internal standard for quantitative bioanalysis. We will explore its chemical structure, mechanism of action, and provide a detailed, field-proven protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The causality behind experimental choices, validation parameters, and data interpretation are discussed to ensure scientific integrity and reproducibility.
Introduction: The Need for a Precision Tool in Macrolide Quantification
Tulathromycin is a semi-synthetic macrolide antibiotic belonging to the triamilide subclass, widely used in veterinary medicine to treat respiratory diseases in cattle and swine.[1][2][3] Its complex structure, which exists as a stable equilibrium of two isomers (a 15-membered ring and a 13-membered ring), and its extensive distribution into tissues present unique challenges for accurate quantification in biological matrices.[3][4][5] Pharmacokinetic (PK) and residue monitoring studies demand analytical methods with high accuracy, precision, and sensitivity to ensure efficacy and safety.[1][6][7]
To overcome challenges like ion suppression or enhancement in mass spectrometry—collectively known as matrix effects—the use of a stable isotope-labeled internal standard is the gold standard.[8] Tulathromycin A-d7 is the heptadeuterated analog of Tulathromycin A, designed specifically for this purpose. By having nearly identical physicochemical properties to the parent compound, it co-elutes chromatographically and experiences similar behavior during sample extraction and ionization, thereby providing the most accurate correction for analytical variability.[8][9][10]
Physicochemical Properties and Chemical Structure
Tulathromycin A is a large molecule characterized by a macrocyclic lactone ring and three basic amine groups, which contribute to its unique pharmacokinetic profile, including a long elimination half-life.[11][12] Tulathromycin A-d7 shares this core structure, with the key difference being the substitution of seven hydrogen atoms with deuterium on the N-propyl side chain.
Chemical Structure of Tulathromycin A
The core structure of Tulathromycin A is presented below. The deuteration in Tulathromycin A-d7 occurs on the propyl group attached to one of the amino moieties.
Caption: A simplified diagram of the Tulathromycin A structure, indicating the propylamino group.
Table 1: Comparative Physicochemical Data
| Property | Tulathromycin A | Tulathromycin A-d7 | Data Source(s) |
| Molecular Formula | C₄₁H₇₉N₃O₁₂ | C₄₁H₇₂D₇N₃O₁₂ | [3][13] |
| Molecular Weight | ~806.1 g/mol | ~813.1 g/mol | [13][14] |
| CAS Number | 217500-96-4 | 2734920-62-6 | [13][15] |
| Appearance | White to off-white solid | White to off-white solid | [14][16] |
Mechanism of Action and Scientific Application
Antimicrobial Mechanism of Tulathromycin
Like other macrolides, Tulathromycin exerts its bacteriostatic or bactericidal effects by targeting the bacterial ribosome. It binds to the 50S ribosomal subunit, which interferes with protein synthesis by stimulating the dissociation of peptidyl-tRNA during the translocation process.[4][11][17] This inhibition of essential protein production ultimately leads to the cessation of bacterial growth and, at higher concentrations, cell death. Its unique triamilide structure enhances its ability to penetrate Gram-negative bacteria.[3]
Primary Application of Tulathromycin A-d7: The Ideal Internal Standard
The core utility of Tulathromycin A-d7 lies in its role as an internal standard (IS) for quantitative analysis by LC-MS/MS.[18] The rationale for using a stable isotope-labeled IS is rooted in the fundamental principles of mass spectrometry and chromatography.
Causality Behind Using a SIL IS:
-
Mitigation of Matrix Effects: Biological samples (plasma, tissue, urine) are complex matrices that can co-elute with the analyte and interfere with the ionization process in the mass spectrometer's source. This can artificially suppress or enhance the analyte signal, leading to inaccurate results. Because Tulathromycin A-d7 is chemically identical to the analyte, it experiences the exact same matrix effects. By calculating the ratio of the analyte peak area to the IS peak area, these variations are normalized, yielding a more accurate measurement.[9][10][19]
-
Correction for Sample Preparation Variability: During multi-step sample preparation procedures like protein precipitation or solid-phase extraction (SPE), minor variations can lead to inconsistent recovery of the analyte. Adding a known quantity of the IS at the very beginning of the process ensures that any loss of analyte is mirrored by a proportional loss of the IS. The final analyte/IS ratio remains constant, correcting for these procedural inconsistencies.[5][8]
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
Experimental Protocol: Quantification in Bovine Plasma
This section details a representative, self-validating LC-MS/MS protocol for the quantification of Tulathromycin A in bovine plasma, adapted from validated methods in the literature.[9][10][19][20]
Materials and Reagents
-
Tulathromycin A reference standard
-
Tulathromycin A-d7 internal standard
-
Acetonitrile (HPLC or MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free bovine plasma (for calibration standards and quality controls)
Preparation of Standards
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Tulathromycin A and Tulathromycin A-d7 in acetonitrile.
-
Working Solutions: Serially dilute the Tulathromycin A stock solution to create working standards for the calibration curve (e.g., 0.01 to 1 µg/mL).[9][20]
-
IS Spiking Solution: Prepare a working solution of Tulathromycin A-d7 at a fixed concentration (e.g., 1 µg/mL in acetonitrile).[9]
Sample Preparation (Protein Precipitation)
This method is chosen for its simplicity and speed, making it suitable for high-throughput analysis.[9][20]
-
Aliquot 200 µL of plasma sample (unknown, calibrator, or QC) into a microcentrifuge tube.
-
Add 20 µL of the Tulathromycin A-d7 IS spiking solution (1 µg/mL).
-
Add 180 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 21,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Transfer the supernatant to a clean tube and filter through a 0.22 µm syringe filter.
-
Dilute 100 µL of the filtered extract with 100 µL of 0.1% formic acid in water in an LC vial.
-
Inject 10 µL onto the LC-MS/MS system.[9]
LC-MS/MS Conditions
| Parameter | Setting | Rationale |
| LC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.7 µm) | Provides good retention and separation for macrolides.[9][19] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes positive ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for gradient elution. |
| Flow Rate | ~0.3 - 0.5 mL/min | Typical for analytical scale columns. |
| Gradient | Short gradient (e.g., 5 min total run time) | Allows for rapid analysis.[9][19] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is effective for large, polar molecules like Tulathromycin. |
| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
Mass Spectrometry Parameters (MRM Transitions)
The instrument monitors the fragmentation of a specific precursor ion into a product ion. For Tulathromycin, doubly charged precursor ions are often more abundant and are selected for fragmentation.[9]
Table 2: Representative MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Data Source(s) |
| Tulathromycin A | 403.7 [M+2H]²⁺ | 576.9 (Quantification) | 25 | 16 | [8][9] |
| Tulathromycin A | 403.7 [M+2H]²⁺ | 229.9 (Confirmation) | 25 | 15 | [9] |
| Tulathromycin A-d7 | 407.3 [M+2H]²⁺ | 236.9 (Quantification) | 25 | 16 | [8][9] |
System Validation and Data Analysis
-
Linearity: A calibration curve is constructed by plotting the peak area ratio (Tulathromycin A / Tulathromycin A-d7) against the nominal concentration. The curve should demonstrate linearity with a correlation coefficient (R²) >0.99.[9][20]
-
Accuracy & Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations. The results should be within ±15% of the nominal value for both accuracy and precision (coefficient of variation, CV%).[9][19]
-
Selectivity: Analyze blank matrix samples to ensure no endogenous interferences are present at the retention time of the analyte and IS.[9]
Conclusion and Future Perspectives
Tulathromycin A-d7 is an indispensable tool for modern bioanalytical chemistry, enabling researchers to conduct high-fidelity pharmacokinetic, toxicokinetic, and residue depletion studies. Its use as a stable isotope-labeled internal standard is fundamental to developing robust, accurate, and reproducible LC-MS/MS methods that can withstand the rigors of regulatory scrutiny. As research into macrolide antibiotics continues, the principles outlined in this guide for the use of deuterated standards will remain central to generating high-quality quantitative data.
References
- Analytical Method for Tulathromycin (Animal Products). (n.d.).
-
Tulathromycin (1). (2002, June). European Medicines Agency. Retrieved from [Link]
-
Benchaoui, H. A., Nowakowski, M., Sherington, J., Rowan, T. G., & Sunderland, S. J. (2004). An analytical method for the analysis of tulathromycin, an equilibrating triamilide, in bovine and porcine plasma and lung. Journal of Agricultural and Food Chemistry, 52(8), 2179–2191. Retrieved from [Link]
- Dramaxx: A Technical Review of Long-Acting Tulathromycin in Cattle and Swine. (2025, June 14). Mobedco.
-
Benchaoui, H. A., Nowakowski, M., Sherington, J., Rowan, T. G., & Sunderland, S. J. (2004). An Analytical Method for the Analysis of Tulathromycin, an Equilibrating Triamilide, in Bovine and Porcine Plasma and Lung. Journal of Agricultural and Food Chemistry, 52(8), 2179-2191. Retrieved from [Link]
-
Draxxin, INN: tulathromycin. (n.d.). Zoetis. Retrieved from [Link]
-
Barbarossa, A., Bardhi, A., Gazzotti, T., Mari, G., & Pagliuca, G. (2022). A single LC-MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull. Drug Testing and Analysis, 14(8), 1525–1531. Retrieved from [Link]
-
Barbarossa, A., Bardhi, A., Gazzotti, T., Mari, G., & Pagliuca, G. (2022). A single LC-MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull. Drug Testing and Analysis, 14, 1525-1531. Retrieved from [Link]
- Gajda, A., Posyniak, A., & Bladek, T. (2013). The development of analytical procedure for the determination of tulathromycin in swine plasma. CABI Digital Library.
- A Systematic Review of the Use of Tulathromycin in Veterinary Medicine. (2024).
-
Barbarossa, A., Bardhi, A., Gazzotti, T., Mari, G., & Pagliuca, G. (2022). A single LC-MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull. Drug Testing and Analysis, 14(8), 1525-1531. Retrieved from [Link]
-
Barbarossa, A., Bardhi, A., Gazzotti, T., Mari, G., & Pagliuca, G. (2022). A single LC-MS/MS validated method for tulathromycin quantification in plasma, seminal plasma and urine to be applied in a pharmacokinetic study in bull. ResearchGate. Retrieved from [Link]
- LC-MS/MS parameters used for determination of tulathromycin. (2022).
-
Li, M., et al. (2021). Emergence and Mechanism of Resistance of Tulathromycin Against Mycoplasma hyopneumoniae in a PK/PD Model and the Fitness Costs of 23S rRNA Mutants. Frontiers in Microbiology. Retrieved from [Link]
- Selection of internal standards for Tulathromycin B analysis. (2025). Benchchem.
-
Tulathromycin A-d7. (n.d.). MCE (MedChemExpress). Retrieved from [Link]
- Tulathromycin: An overview of a new triamilide antibiotic for livestock respiratory disease. (2025, August 10).
- Pharmacokinetics and tissue withdrawal study of tulathromycin. (n.d.). Government of Canada.
-
Tulathromycin A. (2025, September 16). AERU, University of Hertfordshire. Retrieved from [Link]
-
Zhang, L., et al. (2022). Pharmacokinetic/Pharmacodynamic Relationships of Tulathromycin Against Actinobacillus pleuropneumoniae in a Porcine Tissue Cage. Frontiers in Veterinary Science. Retrieved from [Link]
-
Reinbold, J. B., et al. (2019). Pharmacokinetics of tulathromycin following administration to stocker cattle with remote delivery devices. BMC Veterinary Research. Retrieved from [Link]
-
Zhang, B., et al. (2017). Pharmacokinetic/Pharmacodynamic Modeling of Tulathromycin against Pasteurella multocida in a Porcine Tissue Cage Model. Frontiers in Pharmacology. Retrieved from [Link]
- Petkova, D., & Yordanov, Y. (2020). TULATHROMYCIN – A SEMI-SYNTHETIC MACROLIDE ANTIBIOTIC. I. CHARACTERISTICS AND ANTIBACTERIAL ACTIVITY. Bulgarian Journal of Veterinary Medicine, 23(2), 139-150.
Sources
- 1. central.bac-lac.gc.ca [central.bac-lac.gc.ca]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. bjvm.trakia-uni.bg [bjvm.trakia-uni.bg]
- 4. ema.europa.eu [ema.europa.eu]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. An analytical method for the analysis of tulathromycin, an equilibrating triamilide, in bovine and porcine plasma and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacokinetic/Pharmacodynamic Modeling of Tulathromycin against Pasteurella multocida in a Porcine Tissue Cage Model [frontiersin.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A single LC‐MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A single LC-MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mobedco.com [mobedco.com]
- 12. researchgate.net [researchgate.net]
- 13. lgcstandards.com [lgcstandards.com]
- 14. Tulathromycin A-d7 | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Tulathromycin A [sitem.herts.ac.uk]
- 17. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. cris.unibo.it [cris.unibo.it]
Technical Support Center: Troubleshooting Ion Suppression of Tulathromycin A-d7
